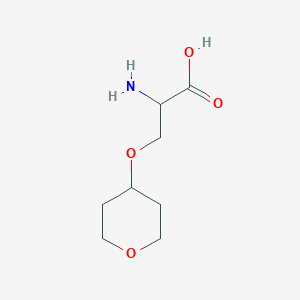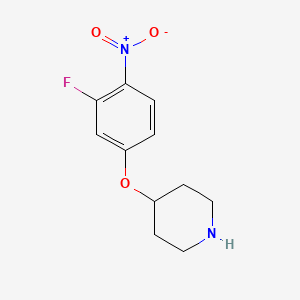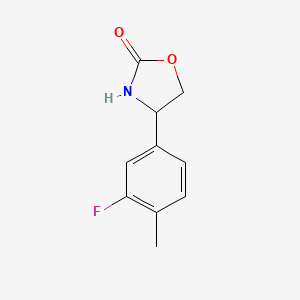
4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their significant antibacterial properties and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the use of readily available starting materials. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidinone derivatives, which can have enhanced or modified biological activities .
Aplicaciones Científicas De Investigación
4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication, making it a potent antibacterial agent .
Comparación Con Compuestos Similares
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity and reduced resistance potential.
Cytoxazone: A structurally related compound with different biological activities.
Uniqueness: 4-(3-Fluoro-4-methylphenyl)oxazolidin-2-one stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and pharmacokinetic properties. This unique structure may offer advantages in terms of potency, selectivity, and reduced resistance development compared to other oxazolidinones .
Propiedades
Fórmula molecular |
C10H10FNO2 |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
4-(3-fluoro-4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c1-6-2-3-7(4-8(6)11)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13) |
Clave InChI |
OEDQQQRZOGJPOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2COC(=O)N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


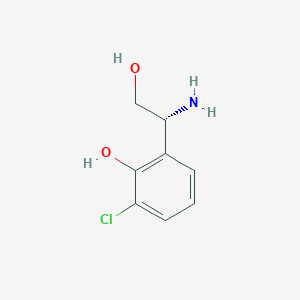
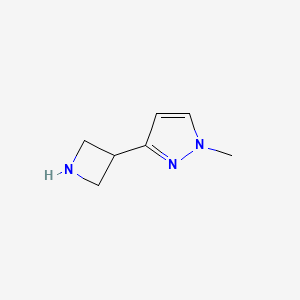


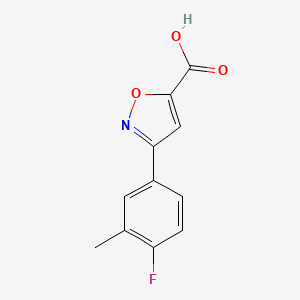
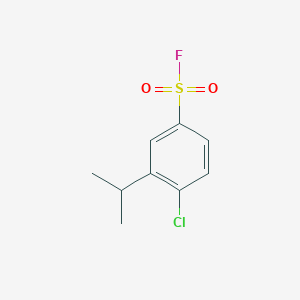
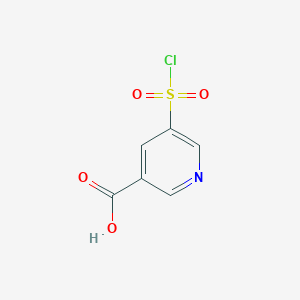
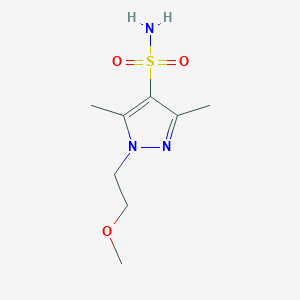

![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
